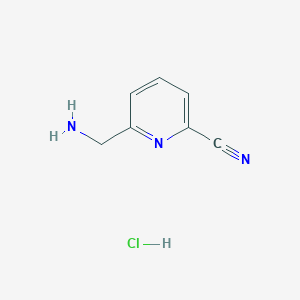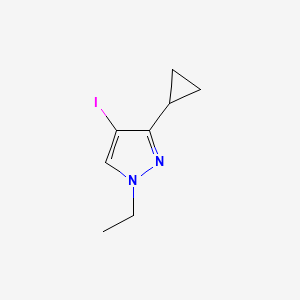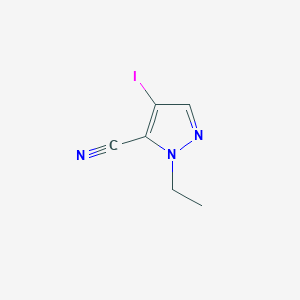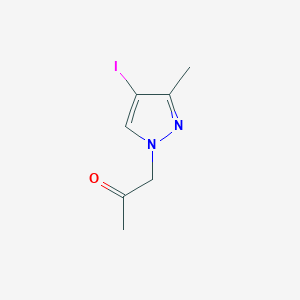
1-(4-Iodo-3-methylpyrazolyl)acetone
Vue d'ensemble
Description
“1-(4-Iodo-3-methylpyrazolyl)acetone” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that it contains an iodo group (I), a methyl group (CH3), a pyrazolyl group (a five-membered ring containing three carbon atoms and two nitrogen atoms), and an acetone group (CH3COCH3)2.
Synthesis Analysis
The synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly documented in the available resources. However, a related compound, iodoacetone, can be synthesized through the reaction of acetone and iodine, typically acid-catalyzed2. A similar method might be applicable to the synthesis of “1-(4-Iodo-3-methylpyrazolyl)acetone”, but this is purely speculative without specific literature or experimental data.Molecular Structure Analysis
The molecular structure of “1-(4-Iodo-3-methylpyrazolyl)acetone” is not explicitly provided in the available resources. However, based on its name, it likely contains an acetone group attached to a 4-iodo-3-methylpyrazole group3.Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Iodo-3-methylpyrazolyl)acetone” are not documented in the available resources. However, iodoacetone, a related compound, is known to participate in substitution reactions4.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, iodoacetone, a related compound, is a colorless liquid under normal conditions, soluble in ethanol26.Safety And Hazards
Specific safety and hazard information for “1-(4-Iodo-3-methylpyrazolyl)acetone” is not available in the resources. However, it’s important to handle all chemical compounds with care, using appropriate personal protective equipment and following safety protocols7.
Orientations Futures
The future directions for “1-(4-Iodo-3-methylpyrazolyl)acetone” are not explicitly documented in the available resources. However, given its structural features, it could potentially be of interest in the development of new pharmaceuticals or materials, subject to further research and testing.
Please note that this analysis is based on the limited information available and may not fully represent the actual properties and potential applications of “1-(4-Iodo-3-methylpyrazolyl)acetone”. For a more accurate and comprehensive analysis, please refer to specific scientific literature and resources.
Propriétés
IUPAC Name |
1-(4-iodo-3-methylpyrazol-1-yl)propan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O/c1-5(11)3-10-4-7(8)6(2)9-10/h4H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKGRSWGNDUQAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1I)CC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Iodo-3-methyl-1H-pyrazol-1-yl)propan-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester](/img/structure/B3235554.png)
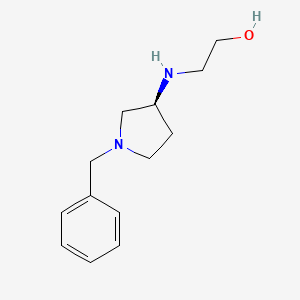
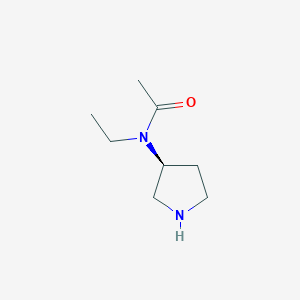
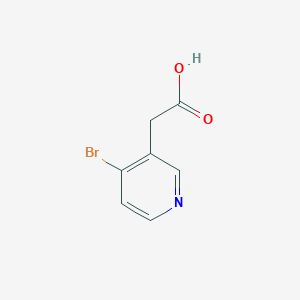
![3-[((S)-2-Amino-3-methyl-butyryl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3235591.png)
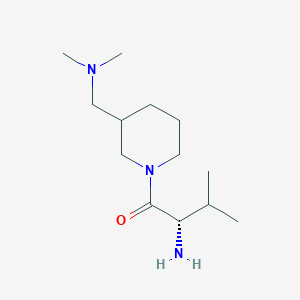
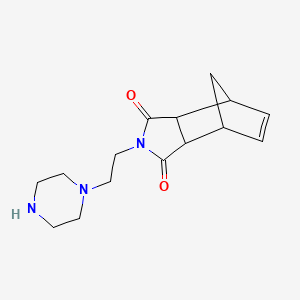
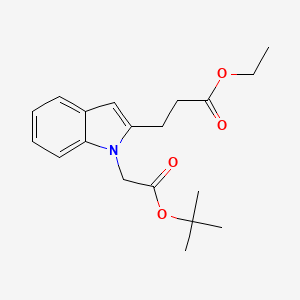
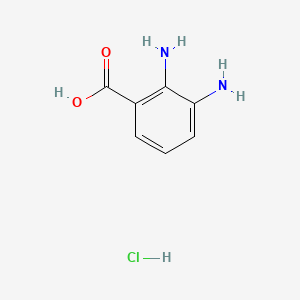
![1H-Pyrrolo[2,3-b]pyridine-4-carbonitrile, 2,3-dihydro-](/img/structure/B3235622.png)
